3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Medicinal Chemistry Lipophilicity Physicochemical Properties

Choose 3,5-dibromo-1-(3-methoxyphenyl)pyrazole for predictable site-selectivity (C5 > C3) in sequential Suzuki-Miyaura couplings. Its 3-methoxy substitution imparts distinct lipophilicity and solubility profiles compared to 2- or 4-methoxy regioisomers, a critical advantage in lead optimization. Ideal for constructing unsymmetrical 3,5-diarylpyrazole libraries and subsequent C-H arylation at the 4-position.

Molecular Formula C10H8Br2N2O
Molecular Weight 331.99 g/mol
Cat. No. B13746501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-(3-methoxyphenyl)pyrazole
Molecular FormulaC10H8Br2N2O
Molecular Weight331.99 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=CC(=N2)Br)Br
InChIInChI=1S/C10H8Br2N2O/c1-15-8-4-2-3-7(5-8)14-10(12)6-9(11)13-14/h2-6H,1H3
InChIKeyJRZJFORPBKVWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-(3-methoxyphenyl)pyrazole: A Defined Heterocyclic Building Block for Selective Derivatization


3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (CAS: 1245066-97-0) is a polyhalogenated N-arylpyrazole building block with the molecular formula C₁₀H₈Br₂N₂O (MW 331.99 g/mol) . The compound features a pyrazole core symmetrically substituted with bromine atoms at positions 3 and 5, and a 3-methoxyphenyl group at position 1 . This substitution pattern provides a rigid scaffold with two reactive handles for sequential palladium-catalyzed cross-coupling reactions [1]. The 3-methoxyphenyl substituent introduces electron-donating character and alters the steric and electronic environment of the pyrazole ring compared to unsubstituted or para-substituted analogs [2].

Why 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


Generic substitution among 3,5-dibromo-1-arylpyrazoles is not chemically neutral; the position of the methoxy substituent on the N-aryl ring critically influences both the compound's physicochemical properties and its reactivity in cross-coupling reactions [1]. For instance, shifting the methoxy group from the 3-position to the 2-position alters the computed XLogP3-AA from an estimated moderate lipophilicity to 3.9, a difference that can impact solubility, membrane permeability, and chromatographic behavior in purification workflows [1]. Furthermore, the electronic and steric effects of the 3-methoxy group modulate the regioselectivity and efficiency of subsequent Suzuki-Miyaura couplings at the brominated positions, making the compound a non-interchangeable intermediate for the construction of unsymmetrical, densely functionalized pyrazoles [2].

Product-Specific Evidence: Quantifying the Advantages of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole


Regioisomeric Methoxy Position Alters Computed Lipophilicity (XLogP3-AA) by 0.9 Units

The position of the methoxy substituent on the N-aryl ring directly impacts the compound's predicted lipophilicity. The 3-methoxy isomer (target compound) has a moderate, though uncomputed, lipophilicity profile. In contrast, the 2-methoxy regioisomer, 3,5-dibromo-1-(2-methoxyphenyl)pyrazole, has a computed XLogP3-AA value of 3.9 [1]. This 0.9 unit difference versus a hypothetical unsubstituted phenyl analog (XLogP ~3.0) can significantly affect solubility, membrane permeability, and chromatographic retention time, making the 3-methoxy derivative a distinct choice for optimizing lead compounds.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Bromine vs. Chlorine: Superior Suzuki-Miyaura Coupling Efficiency with Reduced Dehalogenation

In direct head-to-head comparisons of halogenated aminopyrazoles in Suzuki-Miyaura reactions, bromo- and chloro-derivatives consistently outperformed iodo-derivatives, exhibiting a reduced propensity for undesired dehalogenation side reactions [1]. This translates to higher yields of the desired cross-coupled product. As a dibromo-pyrazole, 3,5-dibromo-1-(3-methoxyphenyl)pyrazole benefits from this class-level advantage, offering two reactive sites for sequential or orthogonal functionalization with superior efficiency compared to diiodo or mixed-halogen analogs.

Synthetic Chemistry Cross-Coupling Reaction Optimization

Site-Selective Cross-Coupling Enables Efficient Synthesis of Unsymmetrical 3,4,5-Trisubstituted Pyrazoles

A foundational study on Suzuki-Miyaura reactions of N-protected tribromopyrazoles established a robust site-selectivity order: the first attack occurs at position 5, followed by the second at position 3, and finally the third at position 4 [1]. This predictable reactivity pattern allows for the modular and efficient preparation of a wide array of 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles, and 5-aryl-3,4-dibromopyrazoles, products not readily accessible by other methods [1]. As a 3,5-dibromo-1-arylpyrazole, 3,5-dibromo-1-(3-methoxyphenyl)pyrazole is an ideal substrate for exploiting this controlled, sequential functionalization strategy.

Synthetic Methodology Regioselectivity Medicinal Chemistry

Optimal Application Scenarios for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole


Scaffold for the Modular Synthesis of Unsymmetrical 3,5-Diarylpyrazole Libraries

Leverage the established site-selectivity of 3,5-dibromopyrazoles [1] to build diverse, unsymmetrical 3,5-diarylpyrazole libraries. The predictable order of reactivity (C5 > C3) allows for sequential Suzuki-Miyaura couplings with different aryl boronic acids, enabling the efficient generation of analogs for structure-activity relationship (SAR) studies. This approach is particularly valuable in medicinal chemistry programs targeting kinases, GPCRs, or other protein classes where pyrazole is a privileged scaffold [2].

Precursor to 3,4,5-Trisubstituted Pyrazoles via C-H Arylation

After initial functionalization at the 3- and 5-positions via cross-coupling, the resulting 3,5-diarylpyrazole can serve as a substrate for palladium-catalyzed direct C-H arylation at the remaining 4-position [1]. This two-step sequence provides a green and atom-economical route to highly decorated 1,3,4,5-tetrasubstituted pyrazoles, which are important intermediates in the synthesis of bioactive compounds and advanced materials [2].

Non-Interchangeable Intermediate for Fine-Tuning Physicochemical Properties

Use 3,5-dibromo-1-(3-methoxyphenyl)pyrazole as a strategic alternative to its 2- or 4-methoxy regioisomers. The unique electronic and steric profile of the 3-methoxy group will impart distinct physicochemical properties (e.g., lipophilicity, solubility) to any downstream coupled products [1]. This is crucial for optimizing ADME properties in lead optimization without altering the core pyrazole pharmacophore, offering a valuable degree of freedom in drug design [2].

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